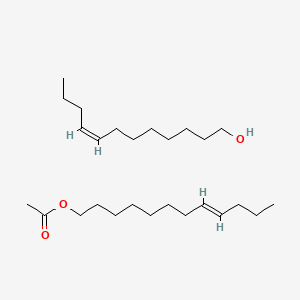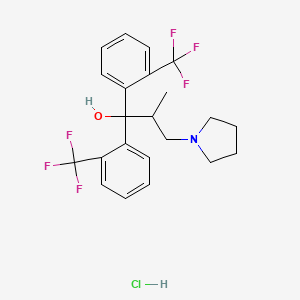
(-)-Geranyllinalool
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Geranyllinalool is a naturally occurring sesquiterpene alcohol found in various essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound is also of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Geranyllinalool typically involves the use of geraniol and linalool as starting materials. One common method is the acid-catalyzed cyclization of geraniol, followed by reduction to yield this compound. Another approach involves the use of linalool in a similar cyclization reaction.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including microbial fermentation and enzymatic processes. These methods are preferred due to their sustainability and ability to produce high yields of the compound.
化学反応の分析
Types of Reactions: (-)-Geranyllinalool undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form geranyl acetate and other oxygenated derivatives.
Reduction: Reduction reactions can yield different alcohols and hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include geranyl acetate, various alcohols, and substituted derivatives, which have diverse applications in the fragrance and pharmaceutical industries.
科学的研究の応用
Chemistry: In chemistry, (-)-Geranyllinalool is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine: In medicine, research has focused on its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent. Studies have also explored its role in modulating immune responses.
Industry: Industrially, this compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used in the formulation of cosmetics and personal care products.
作用機序
The mechanism of action of (-)-Geranyllinalool involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in inflammatory pathways, reducing inflammation and pain.
Molecular Targets and Pathways:
Microbial Cell Membranes: Disruption of membrane integrity.
Inflammatory Pathways: Inhibition of cyclooxygenase and lipoxygenase enzymes.
類似化合物との比較
Geraniol: Another sesquiterpene alcohol with similar aromatic properties.
Linalool: A monoterpene alcohol with a floral scent, used in similar applications.
Nerol: An isomer of geraniol with comparable chemical properties.
Uniqueness: (-)-Geranyllinalool is unique due to its specific stereochemistry, which imparts distinct biological activities and olfactory properties. Its combination of antimicrobial and anti-inflammatory effects, along with its pleasant aroma, makes it a versatile compound in various fields.
特性
CAS番号 |
17430-10-3 |
|---|---|
分子式 |
C20H34O |
分子量 |
290.5 g/mol |
IUPAC名 |
(3R,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m0/s1 |
InChIキー |
IQDXAJNQKSIPGB-PRFTWSQHSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC[C@](C)(C=C)O)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



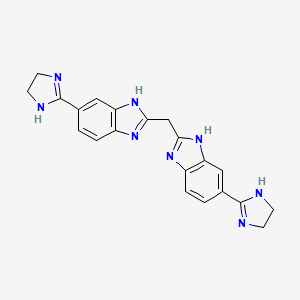
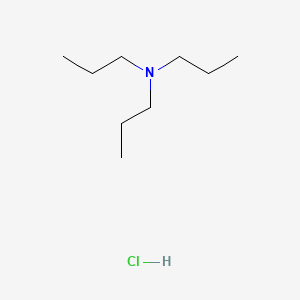
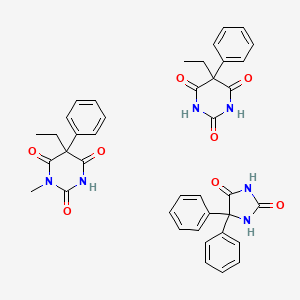
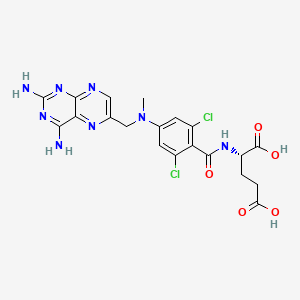
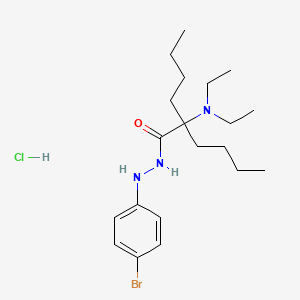
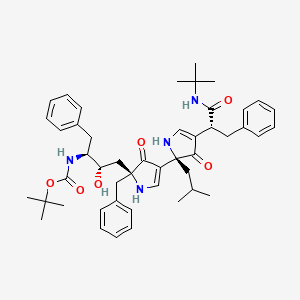
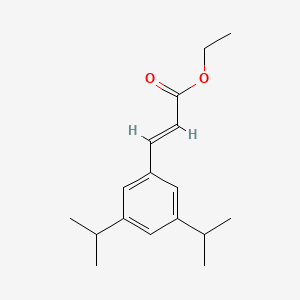

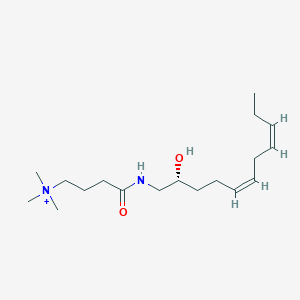

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
